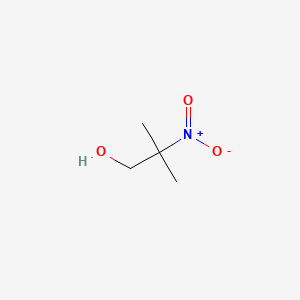

An In-depth Technical Guide to 2-Methyl-2-nitro-1-propanol: Properties, Synthesis, and Applications

An In-depth Technical Guide to 2-Methyl-2-nitro-1-propanol: Properties, Synthesis, and Applications

Abstract

This technical guide offers a comprehensive overview of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a pivotal nitro alcohol intermediate in organic synthesis. The document delves into its core chemical and physical properties, spectroscopic profile, and established synthesis methodologies. A primary focus is placed on its critical role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a valuable building block in medicinal chemistry and drug development.[1][2][3] Key chemical transformations, applications beyond the pharmaceutical industry, and essential safety and handling protocols are also detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction

2-Methyl-2-nitro-1-propanol, also known as 2-nitroisobutanol, is an organic compound featuring both a hydroxyl (-OH) and a tertiary nitro (-NO2) functional group.[4] This bifunctional nature makes it a reactive and versatile intermediate for synthesizing more complex molecules.[4][5] Its most prominent application lies in its conversion to 2-amino-2-methyl-1-propanol (AMP), a widely used component in the synthesis of active pharmaceutical ingredients (APIs), personal care products, and as a multifunctional additive in coatings and metalworking fluids.[1][2][3] This guide provides a detailed exploration of its chemical characteristics, synthesis, and utility.

Physicochemical Properties

2-Methyl-2-nitro-1-propanol is a colorless solid under standard conditions.[6] It exhibits moderate solubility in water, a property attributed to the hydrogen bonding capacity of its hydroxyl group.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [1][7][8][9] |

| Molecular Weight | 119.12 g/mol | [1][8][9] |

| CAS Number | 76-39-1 | [1][8][9] |

| Appearance | Colorless solid | [6] |

| Melting Point | 86-89 °C | [1][7] |

| Boiling Point | 94-95 °C at 10 mmHg | [1] |

| Density | ~1.135 g/cm³ | [7] |

| Flash Point | 92.1 °C | [7] |

| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [8] |

Spectroscopic Profile

The structural attributes of 2-Methyl-2-nitro-1-propanol can be confirmed through various spectroscopic techniques. While experimental spectra are available through databases like NIST and PubChem, a predicted profile based on analogous compounds provides valuable insight.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted NMR data helps in the structural elucidation of the molecule.

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Hydroxyl proton (-OH) | ~2.50 | Broad Singlet | 1H |

| Methylene protons (-CH₂) | ~3.80 (Varies) | Singlet/Doublet | 2H |

| Methyl protons (-CH₃) | ~1.60 | Singlet | 6H |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Assignment | Chemical Shift (δ) ppm |

| Quaternary carbon (-C(NO₂)(CH₃)₂) | ~90 |

| Methylene carbon (-CH₂OH) | ~68 |

| Methyl carbons (-CH₃) | ~24 |

Note: Predicted data is based on established chemical principles and comparison with structurally related molecules.[10]

Infrared (IR) and Mass Spectrometry (MS)

-

IR Spectroscopy: Key expected signals include a broad absorption band for the O-H stretch (around 3400 cm⁻¹) and strong asymmetric and symmetric stretching bands for the C-NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively). IR spectra are available in the NIST Chemistry WebBook.[8][9]

-

Mass Spectrometry: Electron ionization mass spectrometry data for this compound is available, which is useful for determining its molecular weight and fragmentation pattern.[9]

Synthesis and Mechanism

The primary industrial synthesis of 2-Methyl-2-nitro-1-propanol is achieved through the base-catalyzed nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde.[12] This process is well-documented and can be optimized to achieve high purity and yield directly from the reaction medium.[12]

Caption: Workflow for the synthesis of 2-Methyl-2-nitro-1-propanol.

Experimental Protocol: Synthesis from 2-Nitropropane and Formaldehyde

This protocol is a generalized procedure based on established methodologies.[2][5][12][13]

-

Vessel Preparation: Charge a reaction vessel with 2-nitropropane.

-

Catalyst Introduction: In a concentrated medium, add a catalytic amount (1 to 10 milliequivalents per mole of 2-nitropropane) of an inorganic basic catalyst, such as sodium hydroxide or potassium hydroxide.[12][13]

-

Reaction Conditions: Maintain agitation and control the temperature of the reaction mixture between 40°C and 58°C. The pH of the medium should be kept between 7 and 11.[12][13]

-

Formaldehyde Addition: Slowly introduce formaldehyde (or a formaldehyde equivalent like paraformaldehyde) into the mixture, maintaining the temperature. The typical molar ratio of 2-nitropropane to formaldehyde is approximately 1:1.[12]

-

Reaction Monitoring: Allow the reaction to proceed for approximately 1-2 hours, or until completion is confirmed by a suitable analytical method (e.g., GC).

-

Neutralization: After the reaction is complete, neutralize the mixture by adding an acid (e.g., stearic acid or hydrochloric acid) to bring the pH to approximately 4.3.[5][12]

-

Crystallization and Isolation: Cool the neutralized mixture to induce crystallization of the product.[12]

-

Filtration: Isolate the crystalline 2-Methyl-2-nitro-1-propanol by filtration. The resulting product typically has a purity greater than 95%.[12] The product can be further purified by recrystallization if necessary.[5]

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Methyl-2-nitro-1-propanol stems from the reactivity of its two functional groups. The most significant transformation is the reduction of the tertiary nitro group to a primary amine.

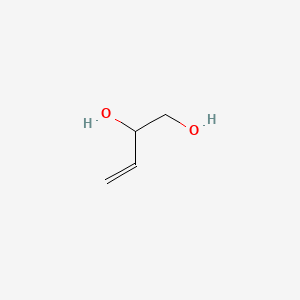

Reduction to 2-Amino-2-methyl-1-propanol (AMP)

The conversion of 2-Methyl-2-nitro-1-propanol to 2-amino-2-methyl-1-propanol is a cornerstone of its application profile.[1][3] This reduction is typically accomplished via catalytic hydrogenation.

Caption: Key transformation of 2-Methyl-2-nitro-1-propanol to AMP.

General Protocol: Catalytic Hydrogenation

This is a general procedure and can be adapted for specific laboratory setups.[5]

-

Vessel Setup: In a pressure-resistant reaction vessel, dissolve 2-Methyl-2-nitro-1-propanol in a suitable solvent (e.g., methanol, ethanol).

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel, to the solution.

-

Hydrogenation: Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to the desired pressure.

-

Reaction: Heat the mixture to the target temperature and stir vigorously.

-

Monitoring: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to isolate the crude 2-amino-2-methyl-1-propanol, which can then be purified by distillation or crystallization.

Applications in Research and Drug Development

The primary value of 2-Methyl-2-nitro-1-propanol in the pharmaceutical sector is its role as a direct precursor to 2-amino-2-methyl-1-propanol (AMP).[1][2][5]

-

Chiral Building Block: The resulting amino alcohol, AMP, is a versatile building block for the synthesis of more complex pharmaceutical compounds and APIs.[3][5] Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a wide range of subsequent chemical modifications.[3]

-

Pharmaceutical Intermediates: AMP is categorized as a key pharmaceutical intermediate, highlighting its importance in the drug development pipeline.[7] While specific drugs derived directly from this precursor are not detailed in the immediate literature, its structural motifs are valuable in medicinal chemistry for creating libraries of novel compounds.[5]

-

Industrial Applications: Beyond pharmaceuticals, 2-Methyl-2-nitro-1-propanol has applications as an adhesion agent for tire cords, a formaldehyde-releasing agent, and as an antimicrobial.[12][14]

Safety and Handling

2-Methyl-2-nitro-1-propanol is associated with specific hazards and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[7][8]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Personal Protective Equipment:

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor or mist.[16] Keep away from heat and sources of ignition.[17]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[16]

-

Skin Contact: Wash off with soap and plenty of water.[16]

-

Ingestion: If swallowed, seek immediate medical attention.[16]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[16]

-

Conclusion

2-Methyl-2-nitro-1-propanol is a fundamentally important chemical intermediate with well-defined properties and synthetic pathways. Its primary value lies in its efficient conversion to 2-amino-2-methyl-1-propanol, a critical building block for the pharmaceutical and chemical industries. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide.

- BenchChem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.

- Solubility of Things. (n.d.). TNP (2-methyl-2-nitro-1-propanol).

- ECHEMI. (n.d.). 2-Methyl-2-nitro-1-propanol Formula.

- ChemicalBook. (2025). 2-Methyl-2-nitropropan-1-ol | 76-39-1.

- PubChem. (n.d.). 2-Methyl-2-nitro-1-propanol. National Institutes of Health.

- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.

- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.

- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook.

- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.

- Sigma-Aldrich. (2012). Material Safety Data Sheet - 2-Methyl-1-propanol.

- BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Propanol.

- Haz-Map. (n.d.). 2-Methyl-2-nitro-1-propanol.

- PubChem. (n.d.). 2-Methyl-1-nitro-2-propanol. National Institutes of Health.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-1-propanol.

- Parchem. (n.d.). 2-Nitro-2-methyl-1-propanol (Cas 76-39-1).

Sources

- 1. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]

- 2. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methyl-2-nitro-1-propanol - Hazardous Agents | Haz-Map [haz-map.com]

- 7. echemi.com [echemi.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-Methyl-1-nitro-2-propanol | C4H9NO3 | CID 95101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 13. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 14. parchem.com [parchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. fishersci.com [fishersci.com]